Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate

Medicinal Chemistry Agrochemical Research Structure-Activity Relationship

This regiospecifically substituted pyridazine building block is essential for medicinal chemistry and agrochemical research. Its unique meta-chlorophenyl and 4-carboxylate ester combination provides an orthogonal synthetic handle absent in non-ester or regioisomeric analogs, preventing unintended reactivity in SAR studies. The compound enables direct entry into pyrazolo[3,4-c]pyridazine and kinase inhibitor scaffolds. Ensure your research program's integrity by sourcing this specific regioisomer.

Molecular Formula C13H10Cl2N2O2
Molecular Weight 297.13 g/mol
CAS No. 2098092-15-8
Cat. No. B1491908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate
CAS2098092-15-8
Molecular FormulaC13H10Cl2N2O2
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)10-7-11(16-17-12(10)15)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3
InChIKeyQENQQKJVIJBGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Chloro-6-(3-Chlorophenyl)Pyridazine-4-Carboxylate (CAS 2098092-15-8): Core Structural Identity and Research-Grade Availability


Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate (CAS 2098092-15-8) is a heterocyclic building block belonging to the pyridazine-4-carboxylate ester family, with molecular formula C13H10Cl2N2O2, molecular weight 297.13 g/mol, and canonical SMILES CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)Cl . The compound features a 3-chloropyridazine core substituted at the 6-position with a meta-chlorophenyl ring and at the 4-position with an ethyl carboxylate ester. The meta-chloro substitution pattern on the 6-phenyl ring distinguishes this compound from its para- and ortho-chlorophenyl regioisomers, and the 4-carboxylate ester differentiates it from non-ester 3,6-disubstituted pyridazine analogs . Pyridazine-4-carboxylate scaffolds are recognized in both medicinal chemistry and agrochemical research for their versatility as synthetic intermediates and their presence in biologically active molecules, including kinase inhibitors and crop protection agents [1][2].

Why Ethyl 3-Chloro-6-(3-Chlorophenyl)Pyridazine-4-Carboxylate Cannot Be Casually Interchanged with Its Regioisomers or Non-Ester Analogs


Within the 3-chloro-6-arylpyridazine-4-carboxylate series, the position of chlorine substitution on the 6-phenyl ring (meta, para, or ortho) is known to alter both physicochemical properties and biological target interactions, making regioisomers non-fungible in structure-activity contexts [1]. The meta-chlorophenyl group in CAS 2098092-15-8 confers a distinct electronic distribution and steric profile compared to the para-chlorophenyl isomer (CAS 220287-28-5), which has been explicitly employed as a precursor for pyrazolo[3,4-c]pyridazine synthesis and CNS pharmacological screening [2]. Additionally, the presence of the 4-carboxylate ethyl ester provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or hydrazinolysis) that is absent in the non-ester analog 3-chloro-6-(3-chlorophenyl)pyridazine (CAS 66548-94-5) . Generic substitution without confirming regioisomeric identity and ester functionality risks introducing unintended reactivity or losing the specific synthetic vector that defines this compound's research utility [3].

Quantitative Differentiation Evidence for Ethyl 3-Chloro-6-(3-Chlorophenyl)Pyridazine-4-Carboxylate (CAS 2098092-15-8) Versus Closest Analogs


Regioisomeric Chlorine Substitution: Meta (3-Chlorophenyl) Versus Para (4-Chlorophenyl) Structural Comparison

The target compound bears a chlorine substituent at the meta position of the 6-phenyl ring, whereas the closest literature-precedented analog, ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5), bears chlorine at the para position. Although no direct head-to-head biological comparison of these two specific regioisomers has been published, the para isomer is documented as a synthetic precursor in the preparation of pyrazolo[3,4-c]pyridazine derivatives that were subsequently screened for CNS activity [1]. The meta substitution pattern alters the electronic dipole moment and steric accessibility around the pyridazine 6-position relative to para substitution, which is a well-established determinant of binding orientation in pyridazine-based kinase inhibitors and fungicides [2]. The ortho isomer (CAS 2098117-88-3) introduces additional steric hindrance that would further differentiate reactivity .

Medicinal Chemistry Agrochemical Research Structure-Activity Relationship

Ester Functionalization: 4-Carboxylate Ethyl Ester Versus Non-Ester 3,6-Disubstituted Pyridazine Core

Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate contains an ethyl carboxylate ester at the pyridazine 4-position, which is absent in the simpler analog 3-chloro-6-(3-chlorophenyl)pyridazine (CAS 66548-94-5). This ester functionality provides a validated synthetic entry point for further transformations, including hydrolysis to the corresponding 4-carboxylic acid (CAS 1892861-82-3), amidation to substituted carboxamides, and hydrazinolysis to hydrazide intermediates [1]. The 4-carboxylate position is a key diversification site in agrochemical pyridazine patents, where carboxamide derivatives demonstrate fungicidal and herbicidal activity [2]. The non-ester analog lacks this synthetic vector, limiting its utility to reactions at the 3-chloro position only .

Synthetic Chemistry Building Block Utility Derivatization

Lipophilicity Profile: Calculated LogP Comparison with 6-Phenyl and 6-(4-Chlorophenyl) Analogs

The computed octanol-water partition coefficient (LogP) provides a baseline for comparing the lipophilicity of the target compound against its close structural analogs. The 3-chlorophenyl-substituted pyridazine core (without 4-carboxylate) has a calculated XLogP3-AA of 3.1 [1], while the corresponding 3-chloro-6-(3-chlorophenyl)pyridazine shows a vendor-reported LogP of approximately 3.24 . Addition of the ethyl carboxylate ester at the 4-position introduces a polar ester group that is predicted to moderate LogP relative to the non-ester analog. By comparison, the unsubstituted 6-phenyl analog ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (CAS 34750-70-4, MW 262.69) lacks the second chlorine atom and has a lower molecular weight and different hydrogen-bonding profile , while the para-chlorophenyl analog (CAS 220287-28-5) shares identical formula weight but differs in dipole moment orientation .

Physicochemical Properties Drug Design ADME Prediction

Safety and Handling Profile: Hazard Classification of the 3-Chloro-6-(3-Chlorophenyl)Pyridazine Core Fragment

Although a full safety data sheet for the target compound CAS 2098092-15-8 is not publicly available, the structurally related 3-chloro-6-(3-chlorophenyl)pyridazine core (CAS 66548-94-5) provides a conservative baseline for hazard assessment. This core fragment is classified under GHS07 as harmful/irritant, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The additional 4-carboxylate ethyl ester group in the target compound is not expected to eliminate these hazards and may introduce additional reactivity considerations. Researchers procuring this compound should implement appropriate engineering controls and personal protective equipment as recommended for halogenated heterocyclic building blocks .

Laboratory Safety Chemical Handling Risk Assessment

Evidence-Backed Application Scenarios for Ethyl 3-Chloro-6-(3-Chlorophenyl)Pyridazine-4-Carboxylate in Scientific Research and Industrial Procurement


Synthesis of Pyrazolo[3,4-c]Pyridazine Libraries via Hydrazine Cyclization

Following the precedent established with the para-chlorophenyl isomer, ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate can serve as a precursor for constructing pyrazolo[3,4-c]pyridazine scaffolds through cyclization with hydrazine hydrate or N-monosubstituted hydrazines [1]. The meta-chlorophenyl substitution pattern offers a regioisomeric variant of this validated synthetic route, enabling exploration of SAR around the aryl substituent position in condensed pyridazine systems. Pyrazolo[3,4-c]pyridazines have demonstrated activity as cyclin-dependent kinase inhibitors and NNRTI-class antiviral agents, supporting the value of this synthetic entry point [2][3].

Agrochemical Lead Discovery: Pyridazine-4-Carboxylate Fungicide Scaffold Exploration

Pyridazine derivatives bearing a 4-carboxylate or 4-carboxamide group are explicitly claimed in Syngenta patents as fungicidal active ingredients with activity against phytopathogenic fungi [4]. The target compound, with its 4-carboxylate ethyl ester and 3-chloro-6-(meta-chlorophenyl) substitution, maps onto the generic Markush structures disclosed in these patents (Formula I, wherein R1 is ethyl, R2 is chloro, and Ar is substituted phenyl). Researchers investigating pyridazine-based fungicides can use this compound as a synthetic intermediate for carboxamide library synthesis or as a reference standard for analytical method development in crop protection chemistry [4][5].

Kinase Inhibitor Medicinal Chemistry: 3,6-Disubstituted Pyridazine Scaffold Optimization

3,6-Disubstituted pyridazines are recognized as privileged scaffolds in kinase inhibitor drug discovery, with pyrazolo[3,4-c]pyridazine and pyridazine-4-carboxamide derivatives demonstrating nanomolar inhibition of CDKs and MEK [2][3]. Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate provides a synthetic platform for exploring the impact of meta-chlorophenyl substitution on kinase selectivity and antiproliferative activity. The 4-carboxylate ester enables conversion to carboxamide analogs, a transformation known to yield potent kinase binding interactions in related pyridazine series [3].

Chemical Biology Probe Development: Controlled Derivatization via Orthogonal Reactive Sites

The combination of a 3-chloro leaving group (amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling) and a 4-carboxylate ester (hydrolyzable to acid, convertible to amide, or reducible to alcohol) provides two orthogonal reactive centers for sequential derivatization [1][4]. This dual functionality makes the compound suitable for constructing focused libraries where the 6-aryl substitution pattern (meta-chlorophenyl) is kept constant while diversity is introduced at either the 3-position or the 4-position, enabling systematic exploration of chemical space around the pyridazine core for target identification or probe molecule development.

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